molecular formula C16H14N2O4S B8801924 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No.: B8801924
M. Wt: 330.4 g/mol
InChI Key: AFJWRJSEKOVVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H14N2O4S/c1-11-3-5-14(6-4-11)23(20,21)18-8-7-12-9-13(16(19)22-2)10-17-15(12)18/h3-10H,1-2H3

InChI Key

AFJWRJSEKOVVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2 purge, 5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 g, 2.8 mmol), Et3N (0.75 mL, 5.4 mmol), Pd(OAc)2 (64 mg, 0.28 mmol), Ph3P (0.45 g, 1.7 mmol) and MeOH (5.0 mL, 120 mmol) were loaded in 20 mL DMF. The vessel was purged with CO 5 minutes and fixed with a condenser tube with CO balloon. The reaction was heated to 100 C for 6 hours and monitored by TLC (rf 5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine=0.72, rf 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester=0.43, CH2Cl2). After 6 hours, the reaction was removed from heat, diluted to 100 mL with water and extracted with EtOAC (100 mL). The phases were separated and organic was washed with additional water (2×100 mL) and brine (1×100 mL), dried over Na2SO4, filtered, and dried in vacuo. The resulting yellow powder was purified over a short plug of silica gel with CH2Cl2 until all material was recovered. Yield 0.94 g, white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.45 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
64 mg
Type
catalyst
Reaction Step Six

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